molecular formula C9H4Cl2N2O4 B8302571 6, 7-Dichloro-3-nitro-4-hydroxy-1,2-dihydroquinolin-2-one

6, 7-Dichloro-3-nitro-4-hydroxy-1,2-dihydroquinolin-2-one

Cat. No. B8302571
M. Wt: 275.04 g/mol
InChI Key: ZRBNLIHXVISUQQ-UHFFFAOYSA-N
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Patent
US05622965

Procedure details

To a mixture of 1.25 g (5.43 mmol) of 5,6-dichloro-2,4-dihydroxyquinoline and 6,7-dichloro-2,4-dihydroxyquinoline in 8 mL of glacial acetic acid was added 1.5 mL of HNO3 (69-71%) and the mixture was heated at 90° C. for 2 h. The mixture was cooled to room temperature, filtered and washed with water, and dried to leave 280 mg (19%) of the title compound as a yellow solid, mp 235°-236° C. (decomposed). 1H NMR (CDCl3 +DMSO-d6), 7.362 (s, 1), 8.039 (s, 1), 11.369 (s, 1). MS, 274 (50, M+), 214 (100), 187 (18), 160 (20). High resolution MS, Calcd for C9H435Cl2N2O4 273.9544, found 273.9548.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=CC=C2C=1C(O)=CC(O)=N2.[Cl:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[Cl:26])[N:22]=[C:21]([OH:27])[CH:20]=[C:19]2[OH:28].[N+:29]([O-])([OH:31])=[O:30]>C(O)(=O)C>[Cl:15][C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][C:25]=1[Cl:26])[NH:22][C:21](=[O:27])[C:20]([N+:29]([O-:31])=[O:30])=[C:19]2[OH:28]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=C2C(=CC(=NC2=CC=C1Cl)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC(=NC2=CC1Cl)O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=C(C(NC2=CC1Cl)=O)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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